benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate
Description
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- ESI-MS (m/z) : 287.36 [M+H]⁺ (base peak), 170.1 [C₇H₁₂N₃O]⁺, 91.0 [C₇H₇]⁺.
Properties
IUPAC Name |
benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-11-10-16(8-6-14(18)7-9-16)19-15(20)21-12-13-4-2-1-3-5-13/h1-5,14H,6-10,12,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBDDFWRFPPDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(CC#N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyloxycarbonyl (Cbz) Group Installation
The primary amine at the cyclohexane’s 4-position is protected using benzyl chloroformate (CbzCl), a standard carbamate-forming reagent. In a typical procedure, the amine is treated with CbzCl in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or sodium bicarbonate) at 0–25°C. This step ensures selective protection while preserving the hydroxyl group at position 1 for subsequent functionalization:
Key Considerations :
-
Excess base neutralizes HCl generated during the reaction, preventing protonation of the amine.
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Reaction completion is monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).
Hydroxyl Group Activation and Cyanomethyl Introduction
Tosylation of the Hydroxyl Group
The hydroxyl group at position 1 is converted to a tosylate using tosyl chloride (TsCl) in pyridine or DCM. This activation facilitates nucleophilic substitution:
Conditions :
Cyanide Substitution
The tosylate undergoes nucleophilic displacement with sodium cyanide (NaCN) or potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 60–80°C:
Optimization Insights :
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Polar aprotic solvents enhance cyanide nucleophilicity.
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Prolonged heating (>12 hours) may lead to elimination side products; reaction progress is tracked via NMR (nitrile signal at ~120 ppm).
Alternative Synthetic Pathways
Reductive Amination Approach
A cyclohexanone precursor is functionalized with a cyanomethyl group via Strecker synthesis, followed by reductive amination to introduce the amine:
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Cyanomethylation : Cyclohexanone reacts with trimethylsilyl cyanide (TMSCN) and ammonium chloride to form α-aminonitrile.
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Reduction : The nitrile is reduced to a primary amine using lithium aluminum hydride (LiAlH).
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Carbamate Protection : The amine is protected with CbzCl as described in Section 1.1.
Advantages :
Industrial-Scale Considerations
Continuous Flow Synthesis
Large-scale production employs continuous flow reactors to enhance yield and safety:
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Step 1 : Amine protection in a tubular reactor with in-line pH monitoring.
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Step 2 : Tosylation and cyanide substitution in series, minimizing intermediate isolation.
Economic Impact :
-
Flow systems reduce solvent waste and improve throughput by 30–40% compared to batch processes.
Stereochemical Control
Diastereoselective Cyclohexane Functionalization
The cis or trans configuration of the amine and cyanomethyl groups is controlled via:
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Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., 4-aminocyclohexanol derivatives).
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Catalytic Asymmetric Synthesis : Palladium-catalyzed allylic amination to set stereochemistry.
Case Study :
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trans-4-Amino-1-(cyanomethyl)cyclohexanol is synthesized via enzymatic resolution, achieving >99% enantiomeric excess (ee).
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C13H18N3O2
Molecular Weight : 250.31 g/mol
CAS Number : 1656989-86-4
The compound features a benzyl group attached to a carbamate moiety, with a cyclohexyl ring modified by an amino and a cyanomethyl group. This unique structure contributes to its diverse chemical reactivity and biological activity.
Medicinal Chemistry
Benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate has been studied for its potential therapeutic effects. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
- Mechanism of Action : The compound may act as an enzyme inhibitor or modulator, influencing biological pathways relevant to diseases such as cancer and neurological disorders .
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Case Studies :
- Dopamine Receptor Studies : Similar compounds have shown efficacy as G protein-biased partial agonists at dopamine receptors, suggesting that structural modifications can enhance potency and selectivity .
- Pharmacological Applications : Research indicates potential in treating conditions like lung cancer due to its ability to modulate receptor activity .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including substitution, oxidation, and reduction.
- Synthesis Methods : Common methods involve the reaction of benzyl carbamate with cyclohexylamine derivatives under controlled conditions .
- Applications in Synthesis :
Materials Science
In materials science, this compound can be utilized in the formulation of specialty chemicals and polymers due to its unique structural features.
Dopamine Receptor Studies
Research has demonstrated that modifications in similar compounds can lead to significant changes in their interaction with dopamine receptors, impacting their therapeutic efficacy .
Pharmacological Applications
Compounds with similar structures have been investigated for their roles in treating various cancers. Their ability to modulate receptor activity makes them valuable candidates for further research .
Synthesis and Development
The synthesis of this compound has been documented in literature emphasizing its role as an intermediate in pharmaceutical development targeting specific biological pathways .
Mechanism of Action
The mechanism of action of benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate with related carbamates:
Reactivity and Stability
- Amino Group Reactivity: The 4-amino group in the target compound distinguishes it from simpler analogs like benzyl cyclohexyl carbamate. This group can undergo deprotection (e.g., via hydrogenolysis) to yield free amines for subsequent reactions, a critical step in drug synthesis .
- Steric Effects: The trans configuration in benzyl (4-hydroxycyclohexyl)carbamate () reduces steric hindrance compared to cis isomers, whereas the cyanomethyl group in the target compound may impose moderate steric constraints .
Biological Activity
Benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that combines a benzyl group with a carbamate moiety and a cyanomethyl group attached to a cyclohexyl ring. This configuration may influence its interaction with biological targets, enhancing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbamate functionality allows for hydrogen bonding, which is crucial for binding interactions with biological macromolecules .
Anticonvulsant Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant anticonvulsant properties. For instance, derivatives have shown enhanced potency compared to standard anticonvulsants like phenobarbital and ethosuximide. In a specific study, certain compounds demonstrated an ED50 value of 0.0056 mmol/kg, indicating a high level of efficacy in preventing seizures .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of various enzymes, potentially including those involved in metabolic pathways. For example, it has been suggested that similar carbamate compounds modulate the activity of monoacylglycerol lipase (MAGL), which is relevant in the context of pain and inflammation .
Study on Anticonvulsant Properties
A comprehensive study evaluated the anticonvulsant profile of several derivatives related to this compound. The results indicated that these compounds provided substantial protection against seizures in animal models without significant neurotoxicity. Notably, compounds demonstrated varying degrees of effectiveness, with some achieving up to 66% protection at lower doses compared to traditional treatments .
Inhibition of c-Met Kinase
In another study focusing on cancer therapy, compounds containing similar structural motifs were investigated for their ability to inhibit c-Met kinase. The findings suggested that modifications in the carbamate structure could lead to enhanced selectivity and potency against this target, which is implicated in tumor growth and metastasis .
Data Tables
| Compound | Target | Activity | ED50 (mmol/kg) | Notes |
|---|---|---|---|---|
| This compound | Anticonvulsant | High efficacy | 0.0056 | Higher potency than phenobarbital |
| Similar Carbamate Derivative | c-Met Kinase | Selective inhibition | Not specified | Potential cancer therapeutic |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via carbamate protection strategies. For example, solvent-free and catalyst-free conditions at room temperature are effective for Cbz-protected amines, as demonstrated in the preparation of structurally analogous carbamates . Key steps include:
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Amine Protection : Use benzyl chloroformate (Cbz-Cl) under inert conditions to protect the cyclohexylamine moiety.
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Cyanomethylation : Introduce the cyanomethyl group via nucleophilic substitution or reductive amination, ensuring pH control (~8–9) to avoid side reactions.
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Yield Optimization : Evidence from multi-step syntheses of similar carbamates shows yields ranging from 32% (early steps) to 80% (later steps), with LCMS and NMR used to track intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?
- Methodology :
- 13C/1H NMR : Assign peaks using DEPT-135 to differentiate CH₃, CH₂, and CH groups. For example, δ 154.1 ppm (C=O of carbamate) and δ 128.5 ppm (aromatic C from benzyl) are diagnostic .
- HRMS : Confirm molecular weight with <5 ppm error (e.g., [M+H]+ at 482.0113 observed vs. 482.0006 calculated ).
- Chiral HPLC : Resolve enantiomers using cellulose-based columns, as stereoselective α-amidoalkylation methods have been validated for related carbamates .
Advanced Research Questions
Q. How does the cyanomethyl substituent influence the compound’s binding to biological targets, such as enzymes or receptors?
- Methodology :
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Docking Simulations : Compare the compound’s binding poses with analogs lacking the cyanomethyl group. For example, cyclohexyl carbamates without aromatic substituents show altered binding in trehalase inhibition studies due to loss of π-π interactions (e.g., F154 residue interaction in subsite +1 ).
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SAR Analysis : The cyanomethyl group may enhance hydrogen bonding (via nitrile) or modulate lipophilicity. Test via analogs with -CH₂CN replaced by -CH₂COOR or -CH₂CF₃ and assess IC₅₀ shifts.
Q. What strategies resolve contradictions in reported biological activities of structurally similar carbamates?
- Case Study : While benzyl carbamates show anti-SARS-CoV-2 Mpro activity via hydrophobic interactions with the S4 site , some cyclohexyl analogs lack efficacy due to poor target complementarity.
- Methodology :
- Free Energy Calculations : Use MD simulations to compare binding energies of benzyl vs. cyclohexyl carbamates.
- Mutagenesis Assays : Test activity against Mpro mutants (e.g., Glu166Ala) to validate hydrogen-bond dependencies .
Q. How can stereochemical outcomes be controlled during the synthesis of chiral intermediates?
- Methodology :
- Chiral Auxiliaries : Employ tert-butyl carbamates with defined stereochemistry (e.g., tert-butyl N-(4-aminocyclohexyl)carbamate ) to direct enantioselective cyanomethylation.
- Organocatalysis : Use chiral ammonium salts (e.g., derived from cinchona alkaloids) in α-amidoalkylation reactions, achieving >90% ee in related systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
